4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an amino group at position 4 and a methylsulfanyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The amino group at position 4 can be substituted with different functional groups using reagents like benzylamine (BnNH2).
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Benzylamine is used for substituting the amino group after prior oxidation of the methylsulfanyl group.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new drugs and chemical compounds.
Mechanism of Action
The mechanism of action of 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt cellular signaling pathways, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrido[2,3-d]pyrimidin-5-one: Identified as a phosphatidylinositol 3-kinase (PI3K) inhibitor.
2-arylaminopyrido[2,3-d]pyrimidin-7-ones: Includes tyrosine kinase inhibitors like TKI-28.
2-sulfoxido and 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones: Known to inhibit protein tyrosine kinases.
Uniqueness
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H8N4OS/c1-14-8-11-6(9)4-2-3-5(13)10-7(4)12-8/h2-4H,1H3,(H2,9,10,11,12,13) |
InChI Key |
ULDGMDXDBQDOSA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=O)C=CC2C(=N1)N |
Origin of Product |
United States |
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